molecular formula C7H11ClN2O2 B556572 methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 180258-45-1

methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B556572
CAS No.: 180258-45-1
M. Wt: 190.63 g/mol
InChI Key: HEOKCJUUKIPIMM-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic organic compound with the molecular formula C(7)H({11})ClN(_2)O(_2). This compound is notable for its pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with potential applications in various biochemical research .

Biochemical Pathways

It’s often used as a catalyst or intermediate in organic synthesis, which suggests it may interact with a variety of biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. It’s known that the compound is a white solid that is soluble in water and alcohol , suggesting that its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrrole derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production often involves:

    Batch Processing: Sequential addition of reagents with intermediate purification steps.

    Continuous Flow Chemistry: For large-scale production, continuous flow reactors can be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as a building block for more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Biomolecular Probes: Used in the study of biological pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Agents: Studied for its antimicrobial properties.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
  • Methyl 1H-pyrrole-3-carboxylate
  • 4-Nitro-1H-pyrrole-2-carboxylic acid

Uniqueness

  • Functional Groups : The combination of amino and ester groups in methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique compared to its analogs.
  • Reactivity : The presence of these groups allows for a wider range of chemical reactions and applications.
  • Biological Activity : Its specific structure may confer unique biological activities not seen in similar compounds.

This detailed overview highlights the versatility and significance of this compound in various fields of research and industry

Properties

IUPAC Name

methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKCJUUKIPIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939310
Record name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180258-45-1
Record name 180258-45-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742395
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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